Hexachlorocyclopropane chemical formula and molecular weight
Hexachlorocyclopropane chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
Hexachlorocyclopropane is a cyclopropane (B1198618) ring fully substituted with chlorine atoms.
Physicochemical Properties
A summary of the key physicochemical properties of hexachlorocyclopropane is presented in Table 1. These values are primarily computed estimates from publicly available chemical databases.
| Property | Value | Unit | Source |
| Molecular Weight | 248.75 | g/mol | NIST[2] |
| Molecular Formula | C₃Cl₆ | PubChem[1] | |
| Boiling Point (Predicted) | 490.74 | K | Cheméo[3] |
| Melting Point (Predicted) | 384.25 | K | Cheméo[3] |
| Water Solubility (log₁₀WS, Predicted) | -3.71 | Cheméo[3] | |
| Octanol/Water Partition Coefficient (logP, Predicted) | 3.522 | Cheméo[3] |
Table 1: Physicochemical Properties of Hexachlorocyclopropane
Synthesis of Hexachlorocyclopropane
A detailed experimental protocol for the synthesis of hexachlorocyclopropane from chloroform (B151607) and tetrachloroethylene (B127269) is provided below. This method is adapted from a procedure reported in the Journal of the American Chemical Society.
Materials and Reagents
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Tetrachloroethylene
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Chloroform
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Potassium hydroxide (B78521) (flakes)
Experimental Protocol
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Combine 100 mL of tetrachloroethylene, 60 g of potassium hydroxide flakes, and 10 mL of chloroform in a suitable reaction flask equipped with a stirrer and a condenser.
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Initiate stirring and begin heating the mixture.
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While the mixture is below reflux temperature, add an additional 2 mL of chloroform.
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Once reflux is achieved, add the remaining 8 mL of chloroform in 0.5 mL increments over approximately 12 minutes, ensuring the flask is swirled after each addition.
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Continue to reflux the reaction mixture for an additional 10 minutes, with frequent swirling.
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After reflux, cool the flask in a water bath and then allow it to cool to room temperature.
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Separate the solid potassium hydroxide by filtration.
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The resulting yellowish supernatant contains the crude product. The solvent can be removed by evaporation.
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For purification, dissolve the resulting crystalline mass in boiling methanol. If the crystals do not fully dissolve, add more methanol.
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Slowly cool the methanol solution to freezer temperature to allow for the formation of large crystals of hexachlorocyclopropane.
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Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry.
Biological Activity and Toxicology
There is a significant lack of publicly available data on the specific biological activity and toxicology of hexachlorocyclopropane. To provide a relevant framework for researchers, this section discusses the known effects of the structurally related compound, β-hexachlorocyclohexane (β-HCH). It is crucial to note that while these compounds share some structural similarities, their biological effects may differ significantly.
Insights from β-Hexachlorocyclohexane (β-HCH)
Studies on β-HCH, a persistent organochlorine pesticide, have shown that it can act as an endocrine disruptor and activate the aryl hydrocarbon receptor. Notably, β-HCH has been found to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6][7]
The activation of the STAT3 pathway by β-HCH has been observed in various cancer cell lines, including those from breast, lung, prostate, and liver cancers.[4][6] This activation has been shown to interfere with the efficacy of tyrosine kinase inhibitors (TKIs), a class of anticancer drugs. Inhibition of STAT3 activity was found to restore the efficacy of these drugs in the presence of β-HCH.[6]
The proposed mechanism involves the phosphorylation of STAT3, which then translocates to the nucleus and promotes the expression of genes involved in cell proliferation, inflammation, and apoptosis, and can also lead to a metabolic shift in cancer cells known as the Warburg effect.[4][7]
Potential Signaling Pathway Interactions
Based on the findings for β-HCH, a hypothetical workflow for investigating the effects of hexachlorocyclopropane on the STAT3 signaling pathway is presented below. This workflow is intended as a guide for future research.
Figure 1: A conceptual workflow for studying the potential impact of hexachlorocyclopropane on key cellular signaling pathways.
Future Directions
The current body of knowledge on hexachlorocyclopropane is limited, particularly concerning its biological effects and potential mechanisms of action. Future research should focus on:
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Comprehensive Toxicological Profiling: Conducting in vitro and in vivo studies to determine key toxicological parameters such as LD50, LC50, and IC50 values.
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Mechanism of Action Studies: Investigating the cellular and molecular targets of hexachlorocyclopropane to understand its mode of action.
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Signaling Pathway Analysis: Elucidating the specific signaling pathways that are modulated by hexachlorocyclopropane exposure, with a particular focus on pathways commonly affected by other organochlorine compounds, such as STAT3.
This foundational research is essential for assessing the potential risks and therapeutic applications of hexachlorocyclopropane for researchers, scientists, and drug development professionals.
References
- 1. Hexachlorocyclopropane | C3Cl6 | CID 137420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexachlorocyclopropane [webbook.nist.gov]
- 3. Hexachlorocyclopropane (CAS 2065-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. STAT3, a Hub Protein of Cellular Signaling Pathways, Is Triggered by β-Hexaclorocyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. STAT3, a Hub Protein of Cellular Signaling Pathways, Is Triggered by β-Hexaclorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
